molecular formula C12H10O3 B1606247 [1,1'-Biphenyl]-2,3',4-triol CAS No. 4190-05-0

[1,1'-Biphenyl]-2,3',4-triol

Cat. No. B1606247
CAS RN: 4190-05-0
M. Wt: 202.21 g/mol
InChI Key: HYFWTVWZCZMWEZ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,3',4-triol, also known as 2,3',4-trihydroxy-[1,1'-biphenyl]-2'-ol, is a phenolic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Mechanism of Action

The mechanism of action of [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
[1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, it has been shown to protect against oxidative stress and inflammation in various tissues.

Advantages and Limitations for Lab Experiments

The advantages of using [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol in lab experiments include its antioxidant, anti-inflammatory, and anticancer activities. It can be used to study the mechanisms of these activities and to develop potential therapeutic agents. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol. One direction is to study the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of this compound in the treatment of metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective therapeutic agents based on its structure and properties.
Conclusion
In conclusion, [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol is a phenolic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective therapeutic agents based on its structure and properties.

Synthesis Methods

There are different methods for synthesizing [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol, including the Suzuki-Miyaura cross-coupling reaction and the oxidative coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of [1,1'-Biphenyl]-2,3',4-triol',4-trihydroxybiphenyl with boronic acid in the presence of a palladium catalyst, while the oxidative coupling reaction involves the reaction of this compound',4-trihydroxybiphenyl with a strong oxidant, such as ceric ammonium nitrate.

Scientific Research Applications

[1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-(3-hydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWTVWZCZMWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063344
Record name [1,1'-Biphenyl]-2,3',4-triol
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4190-05-0
Record name [1,1′-Biphenyl]-2,3′,4-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4190-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2,3',4-triol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,3',4-triol
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Record name [1,1'-Biphenyl]-2,3',4-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-2,3',4-triol
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